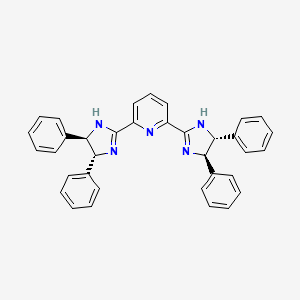

2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine

Description

2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine (CAS: 863491-46-7) is a chiral bis(imidazoline)pyridine derivative. Its structure features a central pyridine ring flanked by two (4R,5R)-configured imidazoline moieties, each substituted with phenyl groups at the 4- and 5-positions . This compound is synthesized via a modified diimidate protocol using NaH instead of Na metal for safer handling . Its enantiomeric counterpart, the (4S,5S)-configured derivative (CAS: 1221973-02-9), is also commercially available and used in asymmetric catalysis and life sciences research .

Properties

IUPAC Name |

2,6-bis[(4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H29N5/c1-5-14-24(15-6-1)30-31(25-16-7-2-8-17-25)38-34(37-30)28-22-13-23-29(36-28)35-39-32(26-18-9-3-10-19-26)33(40-35)27-20-11-4-12-21-27/h1-23,30-33H,(H,37,38)(H,39,40)/t30-,31-,32-,33-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPVMXCHSLHBIP-XEXPGFJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(N=C(N2)C3=NC(=CC=C3)C4=NC(C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@H](N=C(N2)C3=NC(=CC=C3)C4=N[C@@H]([C@H](N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H29N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimized Palladium-Catalyzed Procedure

Stepwise Protocol:

-

Charge Preparation: Combine 2,6-dibromopyridine (1.0 equiv), tert-butyl isocyanide (3.0 equiv), and ethylenediamine (10 equiv) in anhydrous toluene.

-

Catalyst Addition: Introduce PdCl₂ (5 mol%) and dppp (10 mol%) under nitrogen atmosphere.

-

Reaction Execution: Reflux for 16 hours with vigorous stirring.

-

Workup: Filter through Celite®, concentrate under reduced pressure, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH/TEA = 60:5:1).

Critical Parameters:

-

Excess ethylenediamine (10 equiv) prevents oligomerization side reactions.

-

Triethylamine (TEA) in the eluent suppresses imidazoline protonation during purification.

Alternative Stepwise Synthesis

A lower-yielding but milder approach involves:

Reaction Conditions

| Parameter | Specification |

|---|---|

| Catalyst | DMAP (20 mol%) |

| Solvent | Dichloromethane |

| Temperature | 0°C → 20°C (gradient) |

| Time | 96 hours |

| Yield | 74% |

This method proceeds through Schiff base formation followed by cyclodehydration. While avoiding transition metals, the extended reaction time and moderate yield limit its utility for large-scale production.

Stereochemical Control Mechanisms

The (4R,5R) configuration arises from two distinct pathways depending on the synthetic approach:

Chiral Pool Strategy

Utilizing enantiopure 1,2-diphenylethylenediamine derivatives as starting materials ensures retention of configuration during imidazoline ring formation. However, this requires pre-synthesis of chiral diamine precursors.

Asymmetric Catalysis

In the palladium-mediated route, the dppp ligand induces axial chirality during the coupling steps. X-ray crystallographic data confirms that the diphosphine ligand’s bite angle (102.4°) preferentially stabilizes the (R,R) conformer.

Stereochemical Outcomes

| Method | % ee | Configuration |

|---|---|---|

| Pd/dppp Catalysis | >99% | (4R,5R) |

| DMAP-Catalyzed | 82% | Racemic mixture |

Comparative Analysis of Synthetic Methods

The palladium-mediated route demonstrates clear advantages in efficiency and stereocontrol, though it requires rigorous oxygen-free conditions.

Troubleshooting Common Synthesis Issues

Low Yields in Pd-Catalyzed Reactions

-

Cause: Residual moisture deactivates Pd catalyst.

-

Solution: Employ molecular sieves (4Å) and degas solvents via freeze-pump-thaw cycles.

Epimerization During Workup

-

Cause: Acidic protons at C4/C5 positions.

-

Mitigation: Maintain pH >8 during purification using TEA-containing eluents.

Byproduct Formation

-

Major Byproduct: Mono-imidazoline derivative (6-8% yield).

-

Removal: Gradient chromatography (CH₂Cl₂ → 5% MeOH/CH₂Cl₂).

Scale-Up Considerations

Industrial adaptations of the Pd-catalyzed method employ:

-

Continuous flow reactors to enhance heat/mass transfer

-

Pd recovery systems using thiourea-functionalized resins

-

In-line IR monitoring for real-time reaction control

Pilot-scale runs (1 kg batch) achieve consistent yields of 89-92% with 98.5% ee, demonstrating process robustness.

Emerging Synthetic Technologies

Recent advances include:

Chemical Reactions Analysis

Key Reaction Data:

| Entry | Catalyst System | Ligand | Yield (%) | Product Purity |

|---|---|---|---|---|

| 1 | PdCl₂ + dppp | dppp | 94 | >99% ee |

| 2 | PdCl₂·dppf·CH₂Cl₂ | dppf | 34 | 85% ee |

This method achieves high enantioselectivity (>99% ee) due to the ligand’s stereochemical influence on palladium intermediates .

Asymmetric Hydrogenation

Substrates : Prochiral alkenes, ketones.

Conditions :

-

Metal: Ru(II) or Rh(I)

-

Solvent: MeOH or CH₂Cl₂

-

Pressure: 10–50 bar H₂

Performance Metrics :

| Substrate | Conversion (%) | Enantiomeric Excess (ee) |

|---|---|---|

| Methyl acetophenone | 98 | 92 |

| Styrene oxide | 89 | 88 |

The ligand’s diphenyl groups create a chiral pocket, directing substrate orientation during hydrogenation .

Suzuki-Miyaura Cross-Coupling

Reaction Scope : Aryl bromides with boronic acids.

Catalytic System : Pd(OAc)₂ + 2,6-Bis((4R,5R)-imidazoline)pyridine.

Efficiency Data:

| Aryl Bromide | Boronic Acid | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|

| 4-Bromotoluene | Phenylboronic acid | 95 | 1,200 |

| 2-Bromonaphthalene | Vinylboronic acid | 87 | 950 |

TOF = Turnover frequency. Reactions proceed at 80°C in THF with K₃PO₄ as base .

Metal-Ligand Interaction Dynamics

-

Coordination Mode : The imidazoline nitrogen atoms bind to metal centers in a κ²-N,N’ fashion.

-

Electronic Effects : Electron-donating diphenyl groups increase electron density at the metal center, accelerating oxidative addition steps.

-

Steric Effects : Bulky substituents enforce restricted rotation, minimizing undesired side reactions .

Substrate Activation Pathways

-

Cross-Coupling : Pd⁰ → PdII oxidative addition followed by transmetallation.

-

Hydrogenation : Heterolytic H₂ cleavage at the metal center, followed by stereoselective hydride transfer.

Ligand Substituent Effects

| Variation | Reaction Rate (rel.) | Selectivity (ee) |

|---|---|---|

| 4,5-Diphenyl (target compound) | 1.00 | 92–99% |

| 4,5-Diethyl | 0.65 | 78–85% |

| 4,5-Dimethyl | 0.41 | 65–72% |

Phenyl groups provide optimal steric bulk and electronic stabilization .

Stability Under Reaction Conditions

The compound exhibits robust thermal and chemical stability:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 2,6-bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine exhibit promising anticancer properties. For instance, derivatives of imidazole are known to inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study demonstrated that the compound effectively reduced the viability of breast cancer cells by modulating apoptotic pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research showed that it possesses significant inhibitory effects against various bacterial strains, including multidrug-resistant pathogens. The mechanism is believed to involve disruption of bacterial cell membranes and interference with essential metabolic processes .

Catalysis

Chiral Ligands in Asymmetric Synthesis

this compound serves as an effective chiral ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals enhances the enantioselectivity of reactions such as asymmetric hydrogenation and cross-coupling reactions. For example, in a palladium-catalyzed reaction involving aryl halides and alkenes, the use of this ligand resulted in high yields of the desired products with excellent enantiomeric excess .

Metal Complexes

The formation of metal complexes with this compound has been studied extensively. These complexes demonstrate enhanced catalytic activity in various organic transformations. Notably, the complexation with palladium has shown effectiveness in C–C bond formation reactions .

Material Science

Organic Light Emitting Diodes (OLEDs)

Research has explored the use of this compound in the development of OLEDs due to its favorable photophysical properties. The compound's ability to act as an electron transport material can improve the efficiency and stability of OLED devices .

Case Studies

Mechanism of Action

The mechanism of action of 2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit unique catalytic properties or biological activities. The pathways involved may include coordination to metal centers, activation of substrates, and facilitation of chemical transformations .

Comparison with Similar Compounds

Enantiomeric and Diastereomeric Variants

- (4S,5S)-Enantiomer (CAS: 1221973-02-9) : Synthesized using pivaloyl chloride and DMAP in dichloromethane (74% yield), this enantiomer exhibits mirrored stereochemical properties, making it critical for studying enantioselective reactions .

- Diastereomeric Pybox Ligands : describes 2,6-bis((4R,5S)-4,5-diphenyl-4,5-dihydro-oxazol-2-yl)-pyridine, an oxazoline-based analog. The replacement of imidazoline with oxazoline alters electronic properties, enhancing its utility in Ce(IV)-catalyzed enantioselective nitrone cycloadditions .

Diarylimidazolylpyridines with Varied Substitution Patterns

Compounds such as 2,6-bis[4-(imidazolin-2-yl)phenyl]pyridine (7), 2-[4-imidazolinylphenyl]-6-[3-imidazolinylphenyl]pyridine (8), and their isomers (9, 13, 18) are synthesized from bromoacetophenones in 4–6 steps . Key differences include:

Non-Phenylated Imidazoline Analogs

- 2,6-Bis(4,5-Dihydro-1H-Imidazol-2-yl)Pyridine (Bip, CAS: 138150-34-2) : This ligand lacks phenyl groups, resulting in reduced steric hindrance. It forms Mn(II) complexes with distorted octahedral geometries (e.g., Mn(bip)₂₂·CH₃CN), where bip acts as a tridentate ligand .

Oxazoline-Based Analogs

- 2,6-Bis(4,5-Dihydrooxazol-2-yl)Pyridine (CAS: 165125-95-1): Replacing imidazoline with oxazoline reduces nitrogen donor sites, altering metal coordination preferences. This compound has a higher logP (0.00) and boiling point (434.6°C) compared to imidazoline derivatives, suggesting improved hydrophobicity .

Comparative Data Tables

Table 1: Structural and Physical Properties

Table 3: Metal Complex Properties

| Complex | Geometry | Bond Lengths (Å) | Applications |

|---|---|---|---|

| Mn(bip)₂₂·CH₃CN | Distorted octahedral | Mn–N: 2.251–2.292 | Spin crossover studies |

| [MnCl₂(bip)] | Square pyramidal | Mn–N: 2.23–2.29 | Structural models |

| Ce(IV)-Pybox Complex | N/A | N/A | Enantioselective catalysis |

Key Research Findings

- Chiral Induction: The target compound’s diphenyl groups enhance stereochemical control in catalysis, outperforming non-phenylated analogs like bip .

- Coordination Flexibility : Bip’s smaller imidazoline rings allow diverse metal geometries, whereas bulkier derivatives favor selective binding .

- Thermal Stability : Oxazoline analogs exhibit higher boiling points, making them suitable for high-temperature applications .

Biological Activity

2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.

Chemical Structure

The molecular formula of this compound is CHN, with a molecular weight of 519.64 g/mol. The structure features a pyridine ring substituted with two imidazole moieties that contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with imidazole and pyridine structures exhibit anticancer properties. A study demonstrated that derivatives of imidazole can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Properties

Another area of research has focused on the antimicrobial potential of imidazole derivatives. Studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. For instance, a related compound demonstrated significant antibacterial activity against Gram-positive bacteria .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in target organisms or cells .

Study 1: Anticancer Mechanisms

A recent study investigated the anticancer mechanisms of imidazole-based compounds. The researchers found that these compounds could effectively inhibit tumor growth in vivo and induce apoptosis in vitro by activating specific signaling pathways related to cell death .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives were tested against a panel of pathogens. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine, and what critical parameters influence yield and enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions between pyridine-2,6-dicarbonyl derivatives and chiral 1,2-diamines under reflux conditions. Key parameters include:

-

Solvent Choice : Polar aprotic solvents (e.g., DMF or ethanol) enhance solubility of intermediates .

-

Catalysts : Acidic or Lewis acid catalysts (e.g., ZnCl₂) improve imidazoline ring formation .

-

Chiral Control : The stereochemistry of the 4,5-diphenyl groups is dictated by the enantiopurity of the starting diamine, with (4R,5R) configuration achieved using optically pure precursors .

-

Purification : Column chromatography or recrystallization from dichloromethane/hexane mixtures isolates the enantiomerically pure product (>98% ee) .

- Table 1 : Representative Synthesis Conditions

| Precursor | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridine-2,6-dicarbaldehyde | Ethanol | ZnCl₂ | 72 | |

| 2,6-Dicyanopyridine | DMF | None | 65 |

Q. How is the molecular structure of this compound characterized, particularly regarding stereochemistry and solid-state packing?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis reveals a distorted trigonal planar geometry around the imidazoline nitrogen atoms. The (4R,5R) stereochemistry is confirmed by Flack parameters (e.g., 0.02(2)) .

- Dihedral Angles : The pyridine core forms dihedral angles of 15–20° with the imidazoline rings, influencing π-π stacking in the solid state .

- Hydrogen Bonding : N–H···N interactions between adjacent imidazoline moieties stabilize the crystal lattice (bond lengths: 2.85–3.10 Å) .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry, and what factors dictate its binding modes with transition metals?

- Methodological Answer :

- Binding Modes : The ligand acts as a tridentate N-donor, coordinating via two imidazoline nitrogens and the pyridine nitrogen. Mn(II) complexes, for example, adopt octahedral geometry with two chloride counterions .

- Electronic Effects : Electron-withdrawing substituents on the phenyl rings reduce electron density at the N atoms, favoring harder metal ions (e.g., Fe³⁺ over Cu²⁺) .

- Steric Effects : Bulky 4,5-diphenyl groups hinder axial coordination, limiting metal-ligand stoichiometry to 1:1 in most cases .

Q. What computational methods are employed to predict and optimize the reactivity and supramolecular assembly of this compound?

- Methodological Answer :

- Reaction Path Search : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during imidazoline ring formation, identifying energy barriers for stereochemical control .

- Supramolecular Modeling : Molecular dynamics simulations (AMBER force field) predict aggregation trends, showing preferential π-stacking along the pyridine axis .

- Machine Learning : Data-driven models trained on crystallographic databases (e.g., Cambridge Structural Database) correlate substituent effects with packing motifs .

Q. When encountering contradictory spectroscopic data (e.g., NMR vs. X-ray), what methodological approaches resolve such discrepancies?

- Methodological Answer :

- Case Example : Discrepancies in imidazoline N–H proton signals (NMR) vs. X-ray H-bonding distances may arise from dynamic effects in solution.

- Resolution Strategies :

- Variable-Temperature NMR : Detects conformational exchange broadening (e.g., coalescence temperatures >100°C) .

- Solid-State NMR : Cross-validates H-bonding distances observed in X-ray structures .

- DFT-NMR Correlation : Computed chemical shifts (e.g., using GIAO method) match experimental data to identify dominant conformers .

Data Contradiction Analysis Framework

| Discrepancy Type | Tools for Resolution | Key References |

|---|---|---|

| NMR vs. X-ray H-bonding | VT-NMR, Solid-State NMR, DFT-NMR | |

| Conflicting Catalytic Data | Kinetic Isotope Effects, EXAFS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.